molecular formula C9H7NOS B1345689 3-Methylbenzoyl isothiocyanate CAS No. 28115-86-8

3-Methylbenzoyl isothiocyanate

Cat. No.: B1345689
CAS No.: 28115-86-8
M. Wt: 177.22 g/mol
InChI Key: DXKOLJYVHYILGA-UHFFFAOYSA-N
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Description

3-Methylbenzoyl isothiocyanate: is an organic compound with the molecular formula C9H7NOS and a molecular weight of 177.223 g/mol . It is a derivative of benzoyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

3-Methylbenzoyl isothiocyanate, like other isothiocyanates, is known to interact with a variety of intracellular targets . These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes within the cell. For instance, the activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities .

Biochemical Pathways

Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2) , modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by themercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets and pathways. These effects include anticarcinogenic , anti-inflammatory , and antioxidative properties .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Methylbenzoyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Thiourea Derivatives: The major products formed from reactions with nucleophiles are thiourea derivatives, which have various applications in organic synthesis.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Intermediates: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Properties

IUPAC Name

3-methylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKOLJYVHYILGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182391
Record name 3-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-86-8
Record name 3-Methylbenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper describes the synthesis of N-(Diphenylcarbamothioyl)-3-methylbenzamide using 3-Methylbenzoyl isothiocyanate as a precursor. Could you elaborate on the role of this compound in this reaction?

A1: this compound acts as an electrophilic reagent in this reaction. It reacts with diphenylamine, which acts as a nucleophile, through a condensation reaction. Specifically, the nitrogen atom of diphenylamine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound. This results in the formation of a thiourea derivative, N-(Diphenylcarbamothioyl)-3-methylbenzamide, with the elimination of a water molecule. []

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